1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene
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Overview
Description
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene is a complex organic compound characterized by its multiple phenyl groups attached to an ethenyl backbone
Preparation Methods
The synthesis of 1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene typically involves multiple steps, starting with the preparation of the core ethenyl structure followed by the addition of phenyl groups. One common method involves the use of a Grignard reaction, where phenylmagnesium bromide reacts with a suitable ethenyl precursor under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various functional groups using reagents like halogens or nitrating agents
Scientific Research Applications
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Utilized in the production of advanced materials, including polymers with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene involves its interaction with molecular targets through various pathways. The compound’s multiple phenyl groups allow for strong π-π interactions with aromatic systems, making it effective in binding to specific molecular targets. These interactions can influence the compound’s behavior in chemical reactions and its efficacy in biological systems .
Comparison with Similar Compounds
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene can be compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethylene: Known for its aggregation-induced emission properties, making it useful in photonic and optical materials.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Used as an intermediate in the synthesis of dyes and polymers.
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Similar in structure but with hydroxyl groups, leading to different chemical reactivity and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
5435-98-3 |
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Molecular Formula |
C38H28 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-[2,2-diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene |
InChI |
InChI=1S/C38H28/c1-5-13-29(14-6-1)31-21-25-35(26-22-31)38(36-27-23-32(24-28-36)30-15-7-2-8-16-30)37(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI Key |
DYMPFHZVTXTPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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